molecular formula C18H21NO4S B6413040 4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261990-41-3

4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6413040
CAS RN: 1261990-41-3
M. Wt: 347.4 g/mol
InChI Key: PACRKICXZICFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, or simply 3-t-BSMBA, is an important organic acid that has many applications in both scientific research and laboratory experiments. This compound is used as an intermediate in the synthesis of a wide range of compounds, including drugs, pesticides, and dyes. It is also used as a reagent in the synthesis of other compounds such as carboxylic acids, esters, and amines. In addition, 3-t-BSMBA can be used as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action for 3-t-BSMBA is not well understood. However, it is known that the compound acts as an acid, which can help to catalyze the synthesis of other compounds. Additionally, 3-t-BSMBA can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BSMBA are not well understood. However, it is known that the compound can act as an acid, which can help to catalyze the synthesis of other compounds. Additionally, 3-t-BSMBA can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules.

Advantages and Limitations for Lab Experiments

The use of 3-t-BSMBA in laboratory experiments has many advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, the compound can act as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds. However, there are some limitations to the use of 3-t-BSMBA in laboratory experiments. The compound is unstable in the presence of light and heat, and there is a risk of contamination if the compound is not properly handled.

Future Directions

There are many potential future directions for research involving 3-t-BSMBA. For example, further research could be conducted on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted on the potential applications of 3-t-BSMBA in the synthesis of drugs, pesticides, and dyes. Furthermore, research could be conducted on the potential uses of 3-t-BSMBA as a catalyst or inhibitor in the synthesis of other compounds. Finally, research could be conducted on the potential toxicity of 3-t-BSMBA, as well as its environmental impact.

Synthesis Methods

3-t-BSMBA can be synthesized using a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 3-t-BSMBA is synthesized by reacting a sulfonamide with a methylbenzoic acid. In the Ullmann reaction, 3-t-BSMBA is synthesized by reacting a sulfonamide with a methylbenzoic acid in the presence of a copper catalyst.

Scientific Research Applications

3-t-BSMBA has many applications in scientific research. It is used in the synthesis of drugs, pesticides, and dyes, and is also used as a reagent in the synthesis of other compounds such as carboxylic acids, esters, and amines. In addition, 3-t-BSMBA can be used as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-10-14(17(20)21)8-9-16(12)13-6-5-7-15(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACRKICXZICFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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